molecular formula C18H34N4O2 B5973289 (3R*,4R*)-1-(1-azepanylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol

(3R*,4R*)-1-(1-azepanylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol

Cat. No. B5973289
M. Wt: 338.5 g/mol
InChI Key: PMFGPTXKYJRLTO-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-1-(1-azepanylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of piperidinol and piperazine, and its chemical structure makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of (3R*,4R*)-1-(1-azepanylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It may also modulate the activity of other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
(3R*,4R*)-1-(1-azepanylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It may also modulate the activity of other neurotransmitters such as dopamine and norepinephrine, which may contribute to its antipsychotic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of (3R*,4R*)-1-(1-azepanylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is its high purity and yield, which makes it suitable for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on (3R*,4R*)-1-(1-azepanylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to investigate its mechanism of action and to determine the optimal dosage and duration of treatment. Another area of interest is its potential as a treatment for schizophrenia and other psychotic disorders. More research is needed to investigate its efficacy and safety in these populations. Finally, there is also interest in using (3R*,4R*)-1-(1-azepanylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol as a tool for studying the neurobiology of anxiety, depression, and psychosis.

Synthesis Methods

The synthesis of (3R*,4R*)-1-(1-azepanylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol involves the reaction of piperidinol and piperazine with azepanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the reaction is typically high, and the purity of the final product is usually greater than 95%.

Scientific Research Applications

(3R*,4R*)-1-(1-azepanylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol has been studied extensively in the field of neuroscience due to its potential as a therapeutic agent for the treatment of various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated for its potential as a treatment for schizophrenia and other psychotic disorders.

properties

IUPAC Name

2-(azepan-1-yl)-1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O2/c1-19-10-12-21(13-11-19)16-6-9-22(14-17(16)23)18(24)15-20-7-4-2-3-5-8-20/h16-17,23H,2-15H2,1H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFGPTXKYJRLTO-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)C(=O)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)C(=O)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azepan-1-yl)-1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]ethanone

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